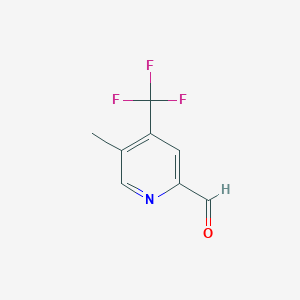
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability and reactivity, which makes them useful intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl iodide, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Reduction: 5-Methyl-4-(trifluoromethyl)-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Tetrazolo[1,5-a]pyrimidines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorinated Pyridines: Compounds such as 2-, 3-, and 4-fluoropyridines have similar properties and are used in similar applications.
Uniqueness
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
5-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-12-6(4-13)2-7(5)8(9,10)11/h2-4H,1H3 |
Clé InChI |
QNZOFLBWRXTVBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N=C1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















